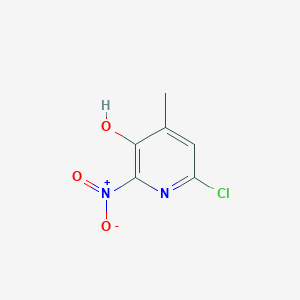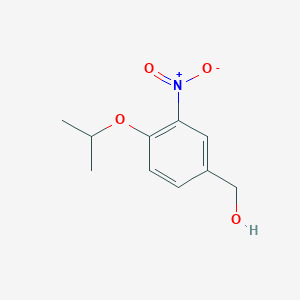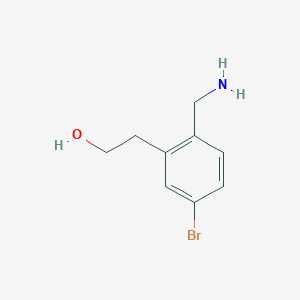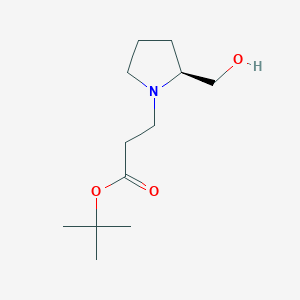
6-Chloro-4-methyl-2-nitro-3-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-methyl-2-nitro-3-pyridinol: is an organic compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is a derivative of pyridinol, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 4th position, and a nitro group at the 2nd position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methyl-2-nitro-3-pyridinol typically involves the nitration and chlorination of pyridine derivatives. The general steps include:
Nitration: Pyridine is dissolved in sulfuric acid, and nitric acid is added to introduce the nitro group at the desired position.
Chlorination: A chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is added to introduce the chlorine atom at the 6th position.
Purification: The final product is purified through crystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Automated Systems: Employing automated systems for precise addition of reagents and temperature control.
Purification Techniques: Using advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
化学反応の分析
Types of Reactions: 6-Chloro-4-methyl-2-nitro-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions, leading to the formation of amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinol derivatives.
科学的研究の応用
6-Chloro-4-methyl-2-nitro-3-pyridinol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-4-methyl-2-nitro-3-pyridinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, leading to inhibition of growth or activity.
類似化合物との比較
6-Chloro-2-nitropyridin-3-ol: Similar structure but lacks the methyl group at the 4th position.
4-Methyl-2-nitropyridin-3-ol: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-4-methylpyridin-3-ol: Similar structure but lacks the nitro group at the 2nd position
Uniqueness: 6-Chloro-4-methyl-2-nitro-3-pyridinol is unique due to the combination of chlorine, methyl, and nitro groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique combination makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C6H5ClN2O3 |
|---|---|
分子量 |
188.57 g/mol |
IUPAC名 |
6-chloro-4-methyl-2-nitropyridin-3-ol |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3 |
InChIキー |
FTKREKZDEUTBIX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1O)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)




![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)

